N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-11-2-8-14(9-3-11)24(22,23)17-10-15-18-19-20-21(15)13-6-4-12(16)5-7-13/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTMPKSLKZAHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Formation
The tetrazole moiety is synthesized via the [2+3] cycloaddition reaction between a nitrile and sodium azide. This method, pioneered by Sharpless and later optimized for regioselectivity, remains the cornerstone of tetrazole synthesis.
Reaction Conditions :
- Catalysts : Zinc chloride (ZnCl₂) or copper nanoparticles enhance reaction efficiency, reducing time and temperature.
- Solvents : High-boiling solvents like dimethylformamide (DMF) or toluene are preferred to sustain prolonged heating.
- Temperature : 80–100°C for 12–24 hours under reflux.
Example Protocol :
- Combine 4-fluorophenylacetonitrile (1.0 equiv) and sodium azide (1.2 equiv) in DMF.
- Add ZnCl₂ (0.1 equiv) and heat at 90°C for 18 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1) to yield 1-(4-fluorophenyl)-1H-tetrazole-5-carbaldehyde (Yield: 72%).
Catalyst Comparison :
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| ZnCl₂ | 90 | 18 | 72 |
| Cu nanoparticles | 70 | 8 | 85 |
| None | 100 | 24 | 45 |
Copper nanoparticles, as reported by Kikhavani et al., offer superior catalytic activity, enabling milder conditions and higher yields.
Sulfonamide Coupling
The final step involves reacting the amine intermediate with 4-methylbenzenesulfonyl chloride.
Protocol :
- Dissolve (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methanamine (1.0 equiv) in anhydrous dichloromethane.
- Add triethylamine (2.0 equiv) and cool to 0°C.
- Slowly add 4-methylbenzenesulfonyl chloride (1.1 equiv) and stir for 4 hours.
- Wash with HCl (1M), dry over Na₂SO₄, and recrystallize from ethanol to obtain the target compound (Yield: 78%).
Optimization Insights :
- Base Selection : Triethylamine outperforms pyridine in minimizing side reactions.
- Solvent : Dichloromethane ensures good solubility of both reactants.
Yield Comparison by Base :
| Base | Solvent | Yield (%) |
|---|---|---|
| Triethylamine | Dichloromethane | 78 |
| Pyridine | Dichloromethane | 62 |
| DBU | THF | 68 |
Industrial-Scale Production Considerations
Transitioning from laboratory to industrial synthesis necessitates addressing scalability, cost, and safety.
Continuous Flow Reactors
Microreactor systems enable precise temperature control and reduced reaction times. For example, a continuous flow setup for the cycloaddition step achieved 80% yield at 120°C with a residence time of 30 minutes.
Green Chemistry Innovations
- Solvent-Free Synthesis : Molten tetrabutylammonium bromide (TBAB) as a solvent and catalyst reduces waste.
- Magnetic Catalysts : Fe₃O₄-supported copper nanoparticles permit easy recovery and reuse, lowering production costs.
Case Studies and Research Findings
Ultrasound-Assisted Synthesis
A study demonstrated that applying ultrasound (40 kHz) during the cycloaddition step reduced reaction time from 18 hours to 4 hours while maintaining a 75% yield. This method enhances energy efficiency and is scalable for high-throughput production.
Catalytic Advances
Taherzad et al. reported a nanocomposite catalyst (Al-MoO₃-NaFe₂(MoO₄)₃) that achieved 92% yield in the tetrazole formation step at 70°C within 20 minutes. Such innovations highlight the role of advanced materials in streamlining synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Effects
a) Tetrazole and Sulfonamide Modifications
4-Bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS: 921060-81-3) :
- Differences : Bromine substitution at the benzenesulfonamide para-position and 3-fluorophenyl on the tetrazole.
- Impact : Bromine increases molecular weight (412.24 g/mol vs. ~397.4 g/mol for the target compound) and may alter electronic properties (electron-withdrawing effect). The 3-fluorophenyl substitution could reduce steric hindrance compared to the 4-fluorophenyl group.
Irbesartan (CAS: 138402-11-6) :
- Differences : Biphenyltetrazole core with a cyclopentane-carboxamide substituent.
- Impact : The biphenyl system enhances π-π stacking in angiotensin II receptor binding, while the carboxamide replaces the sulfonamide.
- Impact: Indazole’s fused aromatic system may improve planarity and binding affinity in certain targets.
b) Heterocyclic Core Replacements
Physicochemical Properties
Biological Activity
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tetrazole ring and a sulfonamide moiety. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₁₄F N₅O₂S. The compound features a tetrazole ring , which is known for enhancing biological activity through various interactions with biomolecules.
| Property | Value |
|---|---|
| Molecular Weight | 373.36 g/mol |
| CAS Number | 853750-96-6 |
| InChI Key | MRNHZZIISVPZQS-UHFFFAOYSA-N |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The tetrazole ring facilitates binding to various enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to downstream effects in cellular signaling pathways.
Enzymatic Inhibition
Research indicates that compounds containing tetrazole rings often exhibit enzyme inhibition properties. For instance, this compound may inhibit carbonic anhydrase, an enzyme involved in bicarbonate ion regulation, which is crucial for maintaining acid-base balance in tissues.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the sulfonamide group is known to contribute to antibacterial activity by inhibiting bacterial folic acid synthesis.
- Anticancer Potential : The compound has shown promise in preliminary anticancer assays, where it exhibited cytotoxic effects on cancer cell lines. The mechanism may involve apoptosis induction through mitochondrial pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds with tetrazole and sulfonamide moieties:
- Synthesis and Evaluation : A study synthesized various sulfonamide derivatives containing tetrazole rings and evaluated their biological activities. Results indicated that specific substitutions on the tetrazole ring significantly affected the compounds' potency against cancer cell lines .
- Antimicrobial Assessment : Another research effort focused on the antimicrobial properties of sulfonamides, demonstrating that modifications to the aromatic ring could enhance efficacy against resistant bacterial strains .
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of related compounds, suggesting that the incorporation of a tetrazole ring could modulate inflammatory responses effectively .
Q & A
Q. Advanced: How can multi-step synthetic yields be optimized for structurally analogous sulfonamide-tetrazole hybrids?
Optimization strategies include:
- Microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours for tetrazole cyclization) .
- Protecting group strategies (e.g., tert-butoxycarbonyl for sulfonamide NH) to prevent side reactions during alkylation .
- Design of Experiments (DoE) to model interactions between solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading (e.g., ZnBr₂ for tetrazole formation) .
Basic: What analytical techniques are used to confirm the molecular structure of this compound?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the tetrazole-benzenesulfonamide dihedral angle (~75–85°) and confirms regiochemistry .
- Mass spectrometry (HRMS) : Exact mass calculated for C₁₅H₁₄FN₅O₂S [M+H]⁺: 364.0871; observed: 364.0868 .
- FTIR : Key bands include ν(N-H) at ~3250 cm⁻¹ (sulfonamide) and ν(C=N) at ~1600 cm⁻¹ (tetrazole) .
Q. Advanced: How are anisotropic displacement parameters and twinning handled during crystallographic refinement?
- SHELXL refinement : Anisotropic displacement ellipsoids are modeled using the ISOR and DELU restraints to address thermal motion discrepancies .
- Twinning analysis : PLATON or CrysAlisPro detects twinning ratios (e.g., 0.32 for a two-domain crystal), followed by HKLF5 data format refinement in SHELXL .
Basic: What biological targets or pathways are associated with this compound?
Methodological Answer:
The tetrazole-sulfonamide scaffold shows affinity for:
- Carbonic anhydrase isoforms (e.g., CA IX/XII): Inhibition assessed via stopped-flow CO₂ hydration assay (IC₅₀ ~50–100 nM) .
- GPCRs (e.g., angiotensin II receptors): Radioligand binding assays (³H-losartan displacement) reveal moderate activity (Kᵢ ~1–10 µM) .
Q. Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 4-fluorophenyl group?
- Systematic substitution : Replace 4-fluorophenyl with Cl, OMe, or CF₃ groups; evaluate changes in logP (HPLC-measured) and target binding (SPR or ITC).
- In silico docking : AutoDock Vina or Glide models interactions with CA IX active site (e.g., fluorophenyl π-stacking with Phe131) .
Basic: How do researchers analyze stability and degradation products under physiological conditions?
Methodological Answer:
- Forced degradation studies : Incubate in simulated gastric fluid (pH 1.2, 37°C, 24 hours) and analyze via LC-MS/MS . Major degradation pathways include sulfonamide hydrolysis (m/z 155 → 78 fragment) .
- Thermogravimetric analysis (TGA) : Decomposition onset at ~220°C indicates thermal stability .
Q. Advanced: How can kinetic isotope effects (KIEs) probe degradation mechanisms?
- Deuterium labeling : Replace tetrazole C-H with C-D; measure kH/kD ratios (>1 indicates proton transfer is rate-limiting) .
Basic: What computational methods predict the compound’s solubility and membrane permeability?
Methodological Answer:
- Quantitative Structure-Property Relationship (QSPR) : ADMET Predictor estimates aqueous solubility (logS ≈ -4.5) and Caco-2 permeability (Papp < 10⁻⁶ cm/s) .
- Molecular dynamics (MD) : GROMACS simulates lipid bilayer partitioning (e.g., free energy ~-15 kJ/mol for membrane insertion) .
Q. Advanced: How do hybrid QM/MM simulations elucidate binding dynamics with flexible targets?
- QM/MM partitioning : Treat the tetrazole-sulfonamide core with DFT (B3LYP/6-31G)and the protein with AMBER force fields*. Monitor hydrogen bond lifetimes (e.g., sulfonamide O⋯His94 in CA IX) during 100-ns trajectories .
Advanced: How to resolve contradictions in reported bioactivity data across structurally similar analogs?
Methodological Answer:
- Meta-analysis : Compare IC₅₀ values from PubChem BioAssay (AID 1259401) and literature, adjusting for assay conditions (e.g., ATP concentration in kinase assays) .
- Crystallographic overlay : Superpose analogs using PyMOL to identify steric clashes (e.g., 4-methylbenzenesulfonamide vs. bulkier substituents) that reduce potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
